REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].Cl.O.[C:12]([O:15]CC)(=[O:14])C>[I-].[Zn+2].[I-]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]([OH:6])[C:12]([OH:15])=[O:14] |f:4.5.6|
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=O)C=CC1
|
Name
|
trimethylsilylnitrile
|
Quantity
|
111.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
ADDITION
|
Details
|
mixed with a 30% w/v aqueous solution of sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed three times with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
after which it was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(C(=O)O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].Cl.O.[C:12]([O:15]CC)(=[O:14])C>[I-].[Zn+2].[I-]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]([OH:6])[C:12]([OH:15])=[O:14] |f:4.5.6|
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=O)C=CC1
|
Name
|
trimethylsilylnitrile
|
Quantity
|
111.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
ADDITION
|
Details
|
mixed with a 30% w/v aqueous solution of sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed three times with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
after which it was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(C(=O)O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].Cl.O.[C:12]([O:15]CC)(=[O:14])C>[I-].[Zn+2].[I-]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]([OH:6])[C:12]([OH:15])=[O:14] |f:4.5.6|
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=O)C=CC1
|
Name
|
trimethylsilylnitrile
|
Quantity
|
111.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
ADDITION
|
Details
|
mixed with a 30% w/v aqueous solution of sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed three times with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
after which it was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(C(=O)O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |